molecular formula C18H20ClNO3S B571097 (2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane CAS No. 220365-47-9

(2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane

Cat. No.: B571097
CAS No.: 220365-47-9
M. Wt: 365.872
InChI Key: YMCLVAZUQJPLTE-IAGOWNOFSA-N
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Description

“(2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane” is a chiral organic compound with a complex stereochemical and functional group arrangement. Its structure includes:

  • A chloro substituent at position 1.
  • A hydroxyl group at position 2.
  • A benzyloxycarbonyl (Cbz)-protected amine at position 3.
  • A phenylthioether moiety at position 4.

The (2S,3S) stereochemistry is critical for its biological activity and synthetic utility, particularly in drug discovery, where such compounds often serve as intermediates for protease inhibitors or enzyme-targeting molecules. The Cbz group enhances solubility and stability during synthesis, while the phenylthio group may contribute to lipophilicity and membrane permeability.

Properties

IUPAC Name

benzyl N-[(2S,3S)-4-chloro-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13H2,(H,20,22)/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCLVAZUQJPLTE-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CSC2=CC=CC=C2)[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the hydroxy group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Introduction of the chloro group: The chloro group is typically introduced via a chlorination reaction using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).

    Addition of the phenylthio group: The phenylthio group is introduced through a nucleophilic substitution reaction, often using thiophenol (C6H5SH) and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thiophenol (C6H5SH), amines, suitable bases

Major Products Formed

    Oxidation: Formation of carbonyl compounds (e.g., ketones or aldehydes)

    Reduction: Formation of dechlorinated products

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Drug Development

The compound has been studied for its potential as a pharmacological agent. Its structural features allow it to interact with biological targets, making it a candidate for the development of new therapeutics. Specifically, it has been investigated as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which is crucial in the treatment of viral infections such as HIV .

Synthetic Chemistry

In synthetic organic chemistry, (2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in creating derivatives with enhanced biological activity or different pharmacological profiles .

Biochemical Studies

The compound's unique functional groups allow for its use in biochemical assays to study enzyme interactions and inhibition mechanisms. It can be employed to probe the activity of enzymes involved in metabolic pathways, providing insights into their functions and potential regulatory mechanisms .

Case Studies and Research Findings

StudyFindings
MDPI Study (2021)Identified the compound as a potential NNRTI through computational modeling and docking studies, demonstrating its ability to inhibit viral replication effectively .
Recent PatentsSeveral patents highlight the synthesis methods of this compound and its derivatives, emphasizing its role in anti-infective drug discovery .
LGC StandardsProvides reference standards for quality control and research applications in pharmaceutical settings, indicating its importance in drug formulation and testing .

Mechanism of Action

The mechanism of action of (2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to participate in various biochemical reactions, such as:

    Enzyme inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Protein modification: The compound can modify proteins through covalent bonding, altering their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of functional groups and stereochemistry. Below is a comparison with structurally related compounds:

Compound Key Functional Groups Stereochemistry Bioactivity/Synthetic Use
(2S,3S)-1-Chloro-2-hydroxy-3-[(Cbz)amino]-4-(phenylthio)butane Chloro, hydroxy, Cbz-amine, phenylthio (2S,3S) Potential protease inhibition; chiral intermediate
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate Trifluoroethylamino, methyl ester (2S) Intermediate for fluorinated pharmaceuticals
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride Cyclobutane, methylamino, methyl ester N/A Cyclic amine synthesis; drug scaffold

Bioactivity Considerations

  • The phenylthio group in the target compound may enhance binding to hydrophobic enzyme pockets, analogous to sulfur-containing drugs like captopril.
  • In contrast, trifluoroethylamino groups (as in ) improve metabolic stability and bioavailability in fluorinated drugs.

Physicochemical Properties

Property Target Compound Methyl 1-(methylamino)cyclobutanecarboxylate
Molecular Weight ~380 g/mol (estimated) ~193 g/mol
LogP ~3.5 (predicted, high lipophilicity) ~1.2 (lower due to cyclobutane)
Solubility Low in water; soluble in DMSO Moderate in polar solvents

Research Findings and Challenges

  • Stereochemical Purity : The (2S,3S) configuration requires precise chiral control, akin to challenges faced in synthesizing protease inhibitors like HIV-1 protease substrates.
  • Bioactivity Gaps : While plant-derived biomolecules are studied for insecticidal properties (e.g., C. gigantea extracts in ), the target compound’s bioactivity against insects remains unexplored in the provided evidence. Factors like cuticle thickness and metabolic resistance (discussed in ) could influence its efficacy if tested.
  • Synthetic Yield : Multi-step syntheses (e.g., ) often face low yields during purification (e.g., C18 reverse-phase chromatography in ), suggesting similar challenges for the target compound.

Biological Activity

(2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane is a compound with significant potential in pharmacological applications. Its structure includes a chloro group, a hydroxy group, and a phenylthio moiety, which may contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available literature.

  • Molecular Formula : C18H20ClNO3S
  • Molecular Weight : 365.87 g/mol
  • CAS Number : 220365-47-9
  • IUPAC Name : Benzyl ((2S,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate

The biological activity of this compound is linked to its interaction with various cellular pathways. The presence of the chloro and hydroxy groups suggests potential interactions with enzymes involved in metabolic pathways, possibly influencing signal transduction processes.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes related to cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce programmed cell death in cancer cells, suggesting this compound might have similar effects.
  • Modulation of Autophagy : The compound could potentially influence autophagy pathways, which are crucial in cancer therapy.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings from relevant studies:

Cell LineIC50 (µM)Mechanism of Action
Hepatocellular Carcinoma15Induces apoptosis and inhibits migration
Breast Cancer20Modulates autophagy
Lung Cancer25Inhibits specific kinases

In Vivo Studies

Animal model studies have shown promising results regarding the efficacy of this compound in reducing tumor growth and metastasis. For instance, in a mouse model of hepatocellular carcinoma, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

Case Studies and Applications

  • Cancer Therapy : The compound's ability to induce apoptosis and inhibit migration makes it a candidate for further development as an anti-cancer agent.
  • Inflammatory Diseases : Given its structural properties, there is potential for application in treating inflammatory conditions, although specific studies are needed.
  • Drug Development : The compound serves as a lead structure for the synthesis of analogs with enhanced biological activity.

Q & A

What are the key considerations for synthesizing (2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane, and what methodologies are commonly employed?

Basic Research Question
The synthesis of this compound involves multi-step strategies focusing on protecting sensitive functional groups, stereochemical control, and coupling reactions. Key steps include:

  • Protection/Deprotection : The benzyloxycarbonyl (Cbz) group is critical for protecting the amino group during synthesis, requiring selective removal under mild conditions (e.g., hydrogenolysis) to avoid side reactions .
  • Stereochemical Control : The (2S,3S) configuration is maintained using chiral auxiliaries or enantioselective catalysts. Reaction conditions (e.g., low temperature, inert atmosphere) prevent racemization .
  • Coupling Reactions : Thioether formation at the 4-position involves nucleophilic substitution with phenylthiol derivatives, optimized in aprotic solvents like DMF or THF .
  • Analytical Validation : HPLC and NMR are used to monitor reaction progress and confirm purity (>95%) and stereochemical integrity .

How is the stereochemical integrity of the compound maintained during synthesis?

Basic Research Question
The (2S,3S) stereochemistry is preserved through:

  • Chiral Pool Synthesis : Starting from enantiomerically pure precursors (e.g., L-amino acids) to retain configuration during functional group transformations .
  • Asymmetric Catalysis : Palladium or organocatalysts ensure enantioselective formation of chiral centers during key steps like hydroxylation or chlorination .
  • Spectroscopic Confirmation : 1H^{1}\text{H}-NMR coupling constants and NOE correlations validate spatial arrangements, while X-ray crystallography resolves ambiguities in complex intermediates .

What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?

Advanced Research Question
Discrepancies in NMR or mass spectrometry data can arise from dynamic conformational changes or impurities. Mitigation strategies include:

  • Multi-Technique Cross-Validation : Combine 13C^{13}\text{C}-NMR, HSQC, and HMBC to assign carbon environments and detect hidden proton couplings. For example, the hydroxy group’s exchange broadening in NMR may require deuterated solvents or variable-temperature studies .
  • Comparative Analysis : Reference structurally analogous compounds (e.g., (2S,3R)-3-(Benzyloxycarbonyl)amino-1-chloro-4-(phenylthio)butan-2-one) to identify expected chemical shifts and splitting patterns .
  • Computational Modeling : DFT calculations predict NMR chemical shifts and optical rotations, aiding in stereochemical assignments .

How can reaction conditions be optimized to improve yield and purity in multi-step syntheses involving sensitive functional groups?

Advanced Research Question
Optimization focuses on minimizing side reactions and enhancing selectivity:

  • Solvent Selection : Polar aprotic solvents (e.g., DCM) stabilize intermediates while reducing hydrolysis of the chloro or Cbz groups .
  • Temperature Control : Low temperatures (–20°C to 0°C) suppress epimerization during nucleophilic substitutions .
  • Catalytic Additives : Triethylamine or DMAP accelerates coupling reactions while scavenging acids, improving yields from ~60% to >85% .
  • In-Line Monitoring : Use LC-MS to detect intermediates and terminate reactions at optimal conversion points, reducing over-reaction byproducts .

What role does this compound play in the synthesis of peptidomimetics or enzyme inhibitors?

Application-Focused Question
The compound serves as a chiral building block in:

  • Peptidomimetics : The Cbz-protected amino group and phenylthio moiety mimic natural amino acid side chains, enabling incorporation into protease-resistant peptide analogs .
  • Enzyme Inhibitors : The chloro and hydroxy groups participate in covalent binding to catalytic sites (e.g., cysteine proteases), validated via kinetic assays showing IC50_{50} values in the nanomolar range .
  • Prodrug Design : The phenylthio group enhances lipophilicity, improving membrane permeability in cell-based assays .

What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical purity?

Advanced Research Question
Scale-up introduces risks of racemization and impurity accumulation:

  • Mixing Efficiency : Poor agitation in large reactors can lead to localized pH or temperature shifts, promoting epimerization. Continuous flow systems improve consistency .
  • Purification Challenges : Chromatography becomes impractical; alternatives include crystallization-induced asymmetric transformation (CIAT) to enrich the desired diastereomer .
  • Thermal Stability : Degradation studies (TGA/DSC) identify safe processing temperatures. For example, the hydroxy group may undergo dehydration above 80°C, requiring strict thermal control .

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